

CH1055 vs. NIR-I Dyes: A Comparative Guide for In Vivo Imaging

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Compound of Interest

Compound Name: CH1055

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In the rapidly advancing field of in vivo optical imaging, the choice of fluorescent probe is paramount to achieving high-resolution, deep-tissue visualization. While traditional Near-Infrared-I (NIR-I) dyes have been instrumental, the emergence of probes in the second near-infrared window (NIR-II), such as **CH1055**, offers significant advantages. This guide provides a detailed, data-driven comparison of **CH1055** against common NIR-I dyes, specifically Indocyanine Green (ICG) and IRDye 800CW, to assist researchers, scientists, and drug development professionals in selecting the optimal agent for their experimental needs.

Executive Summary

CH1055 is a small-molecule NIR-II fluorophore that operates in the 1000-1700 nm window, a range that affords deeper tissue penetration and higher signal-to-background ratios compared to the 700-900 nm range of NIR-I dyes.[1] Experimental evidence demonstrates that while **CH1055** has a lower intrinsic quantum yield, its performance in vivo for applications like lymphatic mapping and tumor imaging is superior to the clinically approved NIR-I dye, ICG.[2] [3] This enhanced performance is attributed to the reduced photon scattering and minimal tissue autofluorescence in the NIR-II window. Furthermore, **CH1055**'s rapid renal excretion profile presents a significant advantage for clinical translation by minimizing potential long-term toxicity.[2][4]

Photophysical and Physicochemical Properties

The fundamental characteristics of a fluorescent dye dictate its suitability for in vivo applications. The following table summarizes the key properties of **CH1055**, ICG, and IRDye

800CW.

Property	CH1055	Indocyanine Green (ICG)	IRDye 800CW
Spectral Range	NIR-II	NIR-I	NIR-I
Excitation Max (λ_{ex})	~808 nm[5]	~787 nm[6]	~774 nm
Emission Max (λ_{em})	~1055 nm[5]	~815 nm (with tail >1000 nm)[6]	~789 nm
Quantum Yield (Φ)	0.3% (in water)	Highly variable: ~2.9% (water), 8.6% (TCB), 14% (FBS/Blood)	~9%
Molar Extinction Coefficient (ϵ)	Not available in searched literature	~223,000 M ⁻¹ cm ⁻¹ [6]	~240,000 M ⁻¹ cm ⁻¹
Molecular Weight (MW)	~970 Da[4][5]	~775 Da[6]	~1003 Da (carboxylate)
Excretion Pathway	Rapid renal clearance (~90% in 24h)[2][4]	Hepatic clearance[3]	Renal and hepatobiliary
Photostability	More stable than ICG	Prone to photodegradation	Generally considered stable

In Vivo Performance Comparison

Real-world performance is the ultimate test for any in vivo imaging agent. Comparative studies have highlighted the practical advantages of **CH1055**'s NIR-II emission.

Performance Metric	CH1055-PEG	Indocyanine Green (ICG)	Key Advantage of CH1055
Application	Sentinel Lymph Node (SLN) Mapping	Sentinel Lymph Node (SLN) Mapping	Higher resolution and SBR
Signal-to-Background Ratio (SBR)	~2x higher than ICG for lymph nodes[3]	Lower SBR due to NIR-I scattering[3]	Clearer delineation of lymphatic structures
Tumor-to-Normal Tissue Ratio (T/NT)	T/NT ratio > 5 after 24h[3]	Low tumor uptake[3]	Enhanced tumor visualization and guided surgery[2]
Tissue Penetration	Detected at depths of ~4 mm (brain tumor) [2]	Limited to shallower depths (~2 cm)	Ability to visualize deeper structures

Experimental Protocols

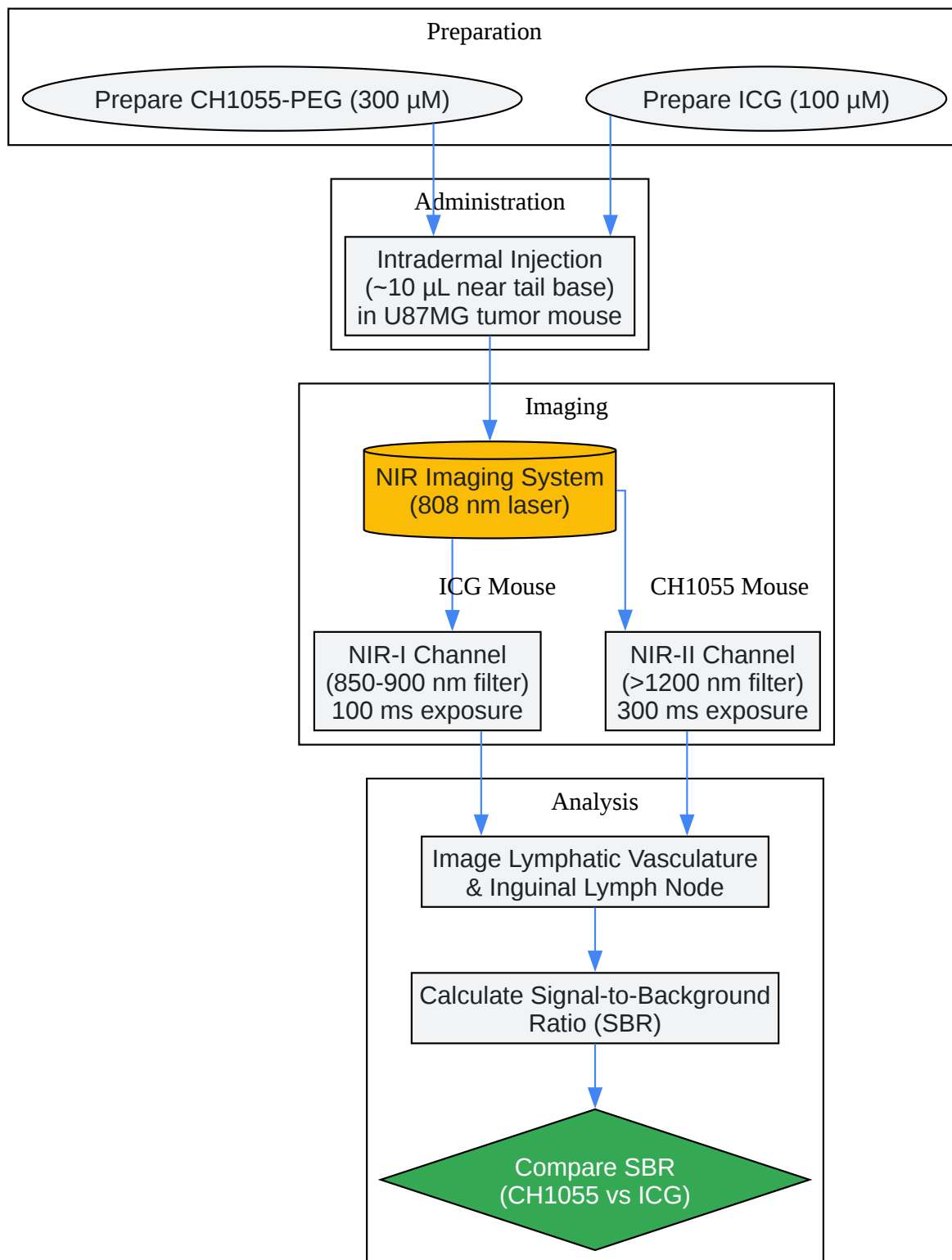
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of experimental protocols used in comparative studies.

Protocol 1: Comparative Sentinel Lymph Node (SLN) Mapping in Mice

This protocol outlines the methodology used to compare the lymphatic imaging capabilities of **CH1055-PEG** and ICG.

- Animal Model: Immunodeficient nude mice bearing xenograft U87MG tumors on the shoulder.[3]
- Probe Preparation & Injection:
 - CH1055-PEG**: 300 μ M solution. A ~10 μ L intradermal injection is administered near the base of the tail.[3]
 - ICG: 100 μ M solution. A ~10 μ L intradermal injection is administered similarly.[3]
- Imaging System:

- A custom-built NIR-II imaging system equipped with an 808 nm diode laser for excitation.
- For **CH1055**-PEG (NIR-II): A >1200 nm long-pass filter is used for emission collection.[3]
- For ICG (NIR-I): An 850–900 nm bandpass filter is used for emission collection.[3]
- Image Acquisition:
 - Imaging of the inguinal lymph node and collecting lymphatic vasculature is performed immediately post-injection.
 - Exposure Time: 300 ms for **CH1055**-PEG; 100 ms for ICG.[3]
- Analysis: The signal-to-background ratio (SBR) of the lymph nodes is calculated and compared between the two agents.



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Workflow for comparative lymphatic mapping.

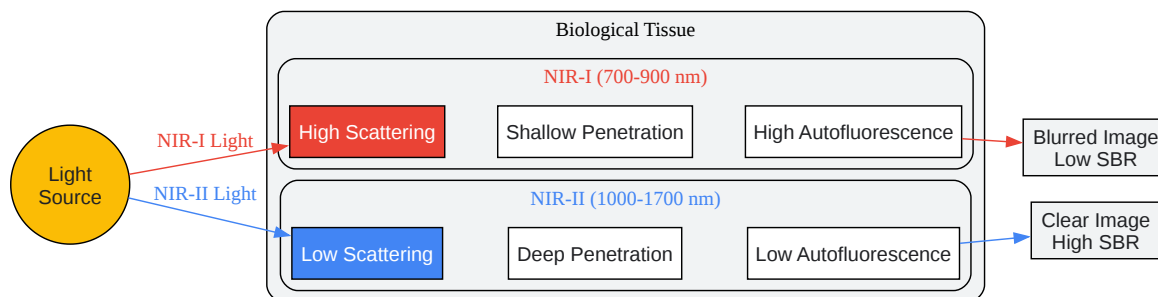
Protocol 2: Targeted Tumor Imaging and Guided Surgery

This protocol describes the use of an antibody-conjugated **CH1055** probe for targeted tumor imaging.

- Animal Model: Nude mice with subcutaneous SAS (squamous cell carcinoma) xenografts, which have high EGFR expression.
- Probe Preparation & Injection:
 - **CH1055** is conjugated to an anti-EGFR Affibody.
 - An intravenous injection of the **CH1055**-affibody conjugate (60 µg) is administered.
- Imaging System: NIR-II imaging system with an 808 nm laser and a long-pass filter suitable for collecting emission >1000 nm.
- Image Acquisition:
 - Fluorescence images are acquired at multiple time points post-injection (e.g., 1h, 6h, 24h) to monitor tumor uptake and clearance.
- Image-Guided Surgery: At a time point of high tumor-to-background ratio (e.g., 24h), the NIR-II imaging system is used to guide the surgical resection of the tumor.
- Analysis: The tumor-to-normal tissue (T/NT) ratio is calculated at various time points to quantify targeting efficiency. Post-surgical imaging confirms complete tumor removal.

The NIR-II Advantage: Deeper Penetration and Higher Resolution

The superior performance of **CH1055** in vivo is fundamentally linked to the optical properties of biological tissues in the NIR-II window. Compared to the NIR-I region, light in the 1000-1700 nm range experiences significantly less scattering by tissues and is less absorbed by endogenous chromophores like water and hemoglobin. This results in photons penetrating deeper into the tissue and a reduction in autofluorescence, leading to images with much higher clarity and contrast.



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Advantages of NIR-II over NIR-I imaging.

Conclusion

CH1055 represents a significant advancement in fluorescent probes for in vivo imaging. Its NIR-II emission properties directly translate to superior imaging quality, characterized by deeper tissue penetration and higher signal-to-background ratios when compared to established NIR-I dyes like ICG. While its quantum yield is lower, the optical advantages of the NIR-II window more than compensate, enabling clearer visualization of complex biological structures. Coupled with its rapid renal clearance and suitability for targeted molecular imaging, **CH1055** is a powerful tool for preclinical research with strong potential for future clinical translation in diagnostics and image-guided surgery.

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